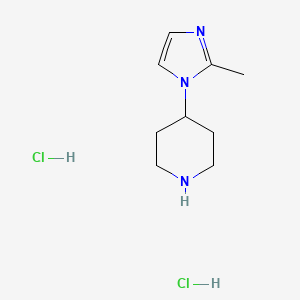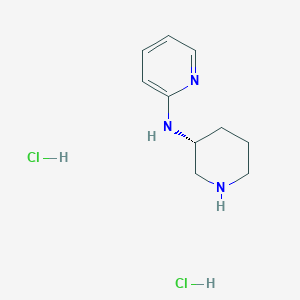![molecular formula C9H16Cl2N4 B8235046 N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B8235046.png)
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine and pyrimidine precursors.
Reaction Conditions: The reaction is carried out in a 20L reaction flask with sodium hydroxide, ethanol, and water.
Purification: After the reaction, vacuum distillation is performed at 80-90°C until no liquid flows out.
Final Product: The filtrate is evaporated, and acetone is added. The mixture is refluxed for 30 minutes, cooled to 20°C, and filtered.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects . The compound may also induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
- Halogenated pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride is unique due to its specific structural features and the presence of the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives
Eigenschaften
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQCOVVVAVUKLF-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-{4-[(4-fluorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B8234967.png)



![Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8234998.png)
![Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8235001.png)

![2-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B8235025.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B8235032.png)

![N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride](/img/structure/B8235051.png)
![N-[(3S)-piperidin-3-yl]pyridin-4-amine;dihydrochloride](/img/structure/B8235054.png)
![N-[(3S)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B8235058.png)
![N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride](/img/structure/B8235067.png)
